molecular formula C24H28N2O4S B2502424 (Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-18-8

(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Katalognummer: B2502424
CAS-Nummer: 864975-18-8
Molekulargewicht: 440.56
InChI-Schlüssel: VXGXSOFYPDZJMZ-BZZOAKBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor expressed predominantly on macrophages and other mononuclear phagocytes. This compound was identified in a patent detailing novel CSF1R inhibitors for the treatment of proliferative diseases . By targeting CSF1R, it effectively blocks the signaling pathway responsible for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment that promote cancer progression and immunosuppression. Its primary research value lies in its application for investigating the role of TAMs in oncology, particularly in modulating the tumor immune landscape to enhance the efficacy of other anticancer therapies. Researchers utilize this inhibitor to dissect CSF1R-driven signaling in preclinical models of cancer and inflammatory diseases, providing a valuable tool for developing novel immunotherapeutic strategies aimed at depleting or reprogramming pro-tumorigenic macrophages.

Eigenschaften

IUPAC Name

ethyl 2-(4-tert-butylbenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-6-30-22(28)17-9-12-19-20(15-17)31-23(26(19)13-14-29-5)25-21(27)16-7-10-18(11-8-16)24(2,3)4/h7-12,15H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGXSOFYPDZJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 2-amino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate with 4-(tert-butyl)benzoyl isocyanate. The reaction conditions generally include the use of solvents like dichloromethane under reflux to facilitate the formation of the imine linkage.

Anticancer Activity

The anticancer potential of related thiazole derivatives has been extensively documented. For example, compounds with similar structures have demonstrated micromolar inhibitory activity against various cancer cell lines including colorectal (HCT-116), lung (NCI-H460), and cervical (SiHa) cancers . The compound's mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (μM) Reference
HCT-1165.5
NCI-H4607.0
SiHa6.0

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.56 to 6.25 μg/mL . This suggests that our compound may possess similar antimicrobial properties.

Study on Thiazole Derivatives

A study evaluated a series of thiazole Schiff bases for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The most active derivative exhibited an IC50 value of 5.3 μM against ecKAS III, indicating significant antibacterial potential .

Cytotoxicity Assays

Cytotoxicity assays conducted on related thiazole compounds have shown promising results in selective toxicity towards cancer cells compared to normal cells. For instance, a derivative demonstrated a selectivity index significantly higher than hydroxyurea in MCF-7 and T47D cell lines . This highlights the potential for developing targeted cancer therapies using similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analysis

The compound is compared to (Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 1173371-69-1), a structurally analogous derivative. Key differences include:

  • Substituents on the imino group: The target compound uses a 4-(tert-butyl)benzoyl group, whereas the analog features a 2,4-dimethylthiazole-5-carbonyl group.
  • Side chain at position 3: The target compound has a 2-methoxyethyl group, while the analog has a 2-ethoxyethyl group.
  • Ester group at position 6 : The target compound’s ethyl ester (vs. methyl in the analog) may slightly increase molecular weight and lipophilicity, affecting membrane permeability.

Physicochemical Properties

Property Target Compound Analog (CAS 1173371-69-1)
Molecular Formula Likely C22H29N2O4S C19H21N3O4S2
Molecular Weight Estimated ~435.5 g/mol 419.5 g/mol
Key Substituents 4-(tert-butyl)benzoyl, 2-methoxyethyl, ethyl ester 2,4-dimethylthiazole-5-carbonyl, 2-ethoxyethyl, methyl ester
Solubility Hypothesized higher aqueous solubility due to methoxyethyl Likely lower solubility (ethoxyethyl group)
Metabolic Stability Potentially higher (tert-butyl group resists oxidation) May be lower (dimethylthiazole susceptible to metabolism)

Research Findings and Hypotheses

  • Electronic Effects: The tert-butyl group in the target compound may donate electron density via hyperconjugation, stabilizing the imino bond, whereas the dimethylthiazole in the analog could create a more electron-deficient system .
  • In contrast, dimethylthiazole-containing derivatives may interact with polar residues.
  • Synthetic Challenges : The tert-butyl group in the target compound may complicate synthesis due to steric hindrance during coupling reactions, whereas the analog’s thiazole ring could require multistep heterocyclic synthesis.

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the Z-configuration of the imino group and substituent positions. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing between isomeric byproducts .

How can researchers elucidate the reaction mechanisms involved in forming the thiazole core?

Q. Advanced Mechanistic Studies

  • Kinetic Analysis : Monitor reaction intermediates via time-resolved NMR or in-situ IR spectroscopy to track cyclization steps .
  • Isotopic Labeling : Use 15N-thiourea to trace nitrogen incorporation into the thiazole ring, confirming Hantzsch reaction pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like imino group formation .

What strategies evaluate the biological activity of this compound against therapeutic targets?

Q. Advanced Bioactivity Assessment

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC50 values are compared to reference inhibitors .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization in cancer cell lines .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models, with LC-MS/MS quantifying plasma concentrations .

How can structural modifications enhance biological efficacy?

Q. Advanced Structure-Activity Relationship (SAR)

Modification Impact on Activity Methodology
tert-Butyl to NO2 Increased electron-withdrawing effectsSubstituent screening via Suzuki coupling
Methoxyethyl to Acetyl Enhanced lipophilicityLogP measurements and cytotoxicity assays
Z- to E-isomer Reduced binding affinityComparative NMR/X-ray crystallography

How should conflicting data on the compound’s activity be resolved?

Q. Advanced Data Contradiction Analysis

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., solvent choice in cell viability tests) .
  • Orthogonal Assays : Validate anti-cancer claims via apoptosis markers (Annexin V) alongside cytotoxicity data .

What role does computational modeling play in predicting target interactions?

Q. Advanced In Silico Studies

  • Docking Simulations : AutoDock Vina predicts binding poses with COX-2 or tubulin, guided by the tert-butyl group’s hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess residence time and entropy changes .
  • QSAR Models : Relate substituent electronegativity to IC50 values using partial least squares regression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.